molecular formula C16H19N3O4 B13073252 N,N'-Desethylenelevofloxacin

N,N'-Desethylenelevofloxacin

Cat. No.: B13073252
M. Wt: 317.34 g/mol
InChI Key: JYDAEDAQKMLMRZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Desethylenelevofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the removal of the ethyl groups from the nitrogen atoms in the levofloxacin molecule. It is primarily used as an impurity reference standard in analytical and research settings .

Preparation Methods

The synthesis of N,N’-Desethylenelevofloxacin typically involves the removal of ethyl groups from levofloxacin. One common method includes the use of sodium hydroxide in an aqueous solution to facilitate the de-ethylation process . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product. Industrial production methods may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

N,N’-Desethylenelevofloxacin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

N,N’-Desethylenelevofloxacin is unique due to its specific structural modifications. Similar compounds include:

Compared to these compounds, N,N’-Desethylenelevofloxacin is primarily used in research and analytical settings rather than as a therapeutic agent.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

(2S)-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-9-8-23-15-12(18-6-5-17-2)4-3-10-13(15)19(9)7-11(14(10)20)16(21)22/h3-4,7,9,17-18H,5-6,8H2,1-2H3,(H,21,22)/t9-/m0/s1

InChI Key

JYDAEDAQKMLMRZ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC

Origin of Product

United States

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